molecular formula C16H22INO.C4H4O4 B062488 7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 159559-71-4

7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B062488
CAS No.: 159559-71-4
M. Wt: 371.26 g/mol
InChI Key: RTMIJLQPWFKAFE-UHFFFAOYSA-N
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Description

7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol is a complex organic compound that belongs to the class of tetralins. This compound is characterized by its unique structure, which includes an iodopropenyl group and a tetrahydronaphthalenol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include iodine, propylamine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The iodopropenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The iodopropenyl group and the tetrahydronaphthalenol backbone play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-{(2E)-3-iodoprop-2-en-1-ylamino}tetralin-7-ol: This compound has a similar structure but differs in the position of the iodopropenyl group.

    7-Hydroxy-2-(N-n-propyl-N-(3-iodo-2’-propenyl)-amino)tetralin: Another similar compound with slight variations in the functional groups.

Uniqueness

7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-[3-iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMIJLQPWFKAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861391
Record name 7-[(3-Iodoprop-2-en-1-yl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159559-71-4
Record name 7-[(3-Iodoprop-2-en-1-yl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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